molecular formula C5H6ClN3OS B1481500 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol CAS No. 1856881-55-4

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol

Cat. No.: B1481500
CAS No.: 1856881-55-4
M. Wt: 191.64 g/mol
InChI Key: FPWLVFOULLOOTN-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol” is a derivative of thiadiazole, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a thiadiazole ring attached to an azetidine ring via a single bond .

Scientific Research Applications

  • Antimicrobial and Antifungal Activities : The synthesis of azetidinone and thiadiazole derivatives has been extensively studied for their potential as antimicrobial and antifungal agents. For instance, a study demonstrated the synthesis of novel azetidin-2-ones and their evaluation against various bacterial and fungal strains, showcasing their significant inhibitory capabilities (Ansari & Lal, 2009). Similarly, the creation of substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino[6,5-b]indoles showed promising results as antimicrobial agents (Bhati & Kumar, 2008).

  • In vitro Biological Evaluation : The chemical synthesis of thiadiazole derivatives, including 1,3,4-thiadiazole molecules, involves cyclization processes that yield compounds evaluated for their antibacterial and antifungal activities. This approach has been applied to develop compounds with potential applications in health pharmaceutics and agriculture (Makwane et al., 2018).

  • Synthesis and Evaluation of Novel Derivatives : Another aspect of research delves into the efficient synthesis of azetidin-2-ones, exploring their structure and antimicrobial screening. This includes synthesizing derivatives with specific structural characteristics aimed at enhancing their biological activity against a range of microbial agents (Desai & Dodiya, 2014).

Future Directions

The future directions for research on “1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol” would likely depend on its biological activity. Thiadiazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities .

Biochemical Analysis

Biochemical Properties

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins. Inhibition of Hsp90 by this compound results in the degradation of several oncoproteins, highlighting its potential as an anticancer agent . Additionally, the compound’s interaction with other enzymes and proteins involved in cellular metabolism and signaling pathways further underscores its biochemical importance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, the compound binds to the active site of Hsp90, preventing its interaction with client proteins and leading to their subsequent degradation . Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites or altering their conformation. These interactions result in changes in enzyme activity, which in turn affect cellular processes such as metabolism, signal transduction, and gene expression.

Properties

IUPAC Name

1-(4-chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3OS/c6-4-5(8-11-7-4)9-1-3(10)2-9/h3,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWLVFOULLOOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NSN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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